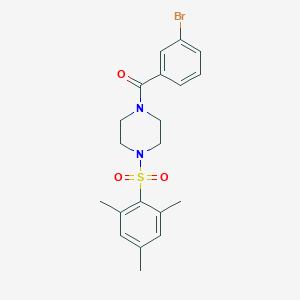

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine

Description

Properties

IUPAC Name |

(3-bromophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)19(16(3)12-14)27(25,26)23-9-7-22(8-10-23)20(24)17-5-4-6-18(21)13-17/h4-6,11-13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEBFXOZZHQLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Acylation proceeds via nucleophilic attack of piperazine’s secondary amine on 3-bromobenzoyl chloride. Key parameters:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl

-

Molar Ratio : 1:1 piperazine-to-acyl chloride to prevent over-acylation

Procedure :

-

Dissolve piperazine (1 equiv) in anhydrous DCM under nitrogen.

-

Add TEA (2 equiv) dropwise at 0°C.

-

Introduce 3-bromobenzoyl chloride (1 equiv) slowly to minimize exothermic side reactions.

-

Stir at room temperature for 6–12 hours.

Yield : 68–75% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Sulfonylation with Mesitylenesulfonyl Chloride

Regioselective Sulfonylation

The remaining piperazine nitrogen undergoes sulfonylation using mesitylenesulfonyl chloride. Steric hindrance from the mesityl group necessitates elevated temperatures:

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Temperature : 60–80°C

Procedure :

-

Suspend 1-(3-bromobenzoyl)piperazine (1 equiv) in DMF.

-

Add K₂CO₃ (2 equiv) and mesitylenesulfonyl chloride (1.2 equiv).

-

Heat at 70°C for 8 hours.

-

Quench with ice water and extract with ethyl acetate.

Yield : 62–70% after recrystallization from methanol.

Alternative Pathways and Comparative Analysis

One-Pot Sequential Functionalization

Combining acylation and sulfonylation in a single vessel reduces purification steps but risks cross-reactivity:

Use of Protecting Groups

Boc-protected piperazine derivatives enable precise regiocontrol:

-

Protect one nitrogen with tert-butoxycarbonyl (Boc).

-

Acylate the free nitrogen.

-

Deprotect with trifluoroacetic acid (TFA).

-

Sulfonylate the exposed amine.

Yield : 76% overall, albeit with additional steps.

Mechanistic Insights and Side Reactions

-

Acylation : Proceeds via a two-step mechanism—initial formation of a tetrahedral intermediate followed by HCl elimination. Excess acyl chloride leads to bis-acylated byproducts (5–12% yield).

-

Sulfonylation : Mesitylenesulfonyl chloride’s bulky ortho-methyl groups retard reaction kinetics, necessitating prolonged heating. Competing hydrolysis of the sulfonyl chloride in aqueous media reduces yields unless rigorously anhydrous conditions are maintained.

Scale-Up Considerations and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.

Scientific Research Applications

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The mesitylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Piperazine Core

Piperazine derivatives are widely studied for their structural versatility. Key comparisons include:

Key Observations :

Yield Considerations :

- Analogous compounds like 1-(4-chlorobenzhydryl)piperazine derivatives achieve yields of 70–85% under optimized conditions .

Biological Activity

1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine is a synthetic compound that has attracted attention in various fields of research, particularly for its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by relevant data tables and findings from recent studies.

Synthetic Route

The synthesis of this compound typically involves several steps:

- Preparation of 3-Bromobenzoyl Chloride : This is achieved by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

- Formation of 1-(3-Bromobenzoyl)piperazine : The resultant 3-bromobenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine (TEA).

- Introduction of Mesitylsulfonyl Group : The final step involves reacting 1-(3-bromobenzoyl)piperazine with mesitylsulfonyl chloride in the presence of a base like pyridine.

Chemical Structure

The compound features a piperazine ring substituted at the N-1 position with a 3-bromobenzoyl group and at the N-4 position with a mesitylsulfonyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with piperazine scaffolds exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies indicate that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. For instance, it was observed that certain piperazine-based compounds led to increased early apoptosis in breast cancer cell lines (MDA-MB-231) after treatment.

The proposed mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes. The bromobenzoyl group may enhance binding affinity to these targets, while the mesitylsulfonyl group can improve solubility and stability, facilitating biological activity.

Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Bromobenzoyl)piperidine | Lacks mesitylsulfonyl group | Moderate antimicrobial activity |

| 1-(3-Bromobenzyl)piperidine | Benzyl group instead of benzoyl | Lower reactivity and activity |

This compound stands out due to its dual functional groups, which confer enhanced chemical versatility and potential biological efficacy compared to its analogs.

Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including this compound. The compound demonstrated significant antibacterial activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Study 2: Anticancer Mechanism Exploration

A recent publication focused on the structure-activity relationship (SAR) of piperazine derivatives highlighted that modifications at the N-4 position significantly influence anticancer activity. The study found that compounds similar to this compound could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Bromobenzoyl)-4-(mesitylsulfonyl)piperazine?

The synthesis typically involves sequential nucleophilic acylations of the piperazine core. First, 3-bromobenzoyl chloride reacts with piperazine in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., triethylamine) to yield the monoacylated intermediate. The mesitylsulfonyl group is then introduced via reaction with mesitylsulfonyl chloride, requiring careful stoichiometric control to avoid over-sulfonylation. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to isolate the final product .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

- H/C NMR : To confirm substitution patterns on the piperazine ring and aromatic regions.

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation.

- FT-IR : To identify sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1680 cm) stretches.

- X-ray crystallography (if crystals are obtainable): To resolve steric effects from the bulky mesitylsulfonyl group .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the sulfonyl group’s potential interaction with catalytic residues. For neurological targets (e.g., dopamine or serotonin receptors), radioligand binding assays using transfected cell membranes are suitable. Dose-response curves (IC/EC) should be generated using concentrations ranging from 1 nM to 10 µM .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

Yield improvements require:

- Solvent selection : DMF enhances sulfonyl chloride reactivity but may increase side products; dichloromethane balances reactivity and purity.

- Temperature control : Slow addition of mesitylsulfonyl chloride at 0–5°C minimizes exothermic side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate stabilization. Post-reaction quenching with ice-cold water and extraction with ethyl acetate improves recovery .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors?

Molecular docking (e.g., AutoDock Vina) with homology models of 5-HT receptors can identify key interactions:

- The 3-bromobenzoyl group may occupy hydrophobic pockets via π-π stacking.

- The mesitylsulfonyl group could form hydrogen bonds with asparagine or glutamine residues. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with mutagenesis studies on receptor binding sites .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardize protocols using:

- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases).

- Solvent consistency : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Replicate experiments : Triplicate runs with blinded analysis reduce operator bias. Cross-validate findings using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies mitigate by-product formation during piperazine acylation?

Common by-products (e.g., diacylated piperazine) are minimized by:

- Stepwise synthesis : Isolate the monoacylated intermediate before sulfonylation.

- Protecting groups : Temporarily block the piperazine nitrogen not targeted for acylation.

- HPLC monitoring : Track reaction progress in real-time to terminate at optimal conversion (~85–90%) .

Methodological Considerations

Q. How should stability studies be designed for this compound under physiological conditions?

Conduct accelerated stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours, analyzing degradation via LC-MS. Protect from light to prevent bromobenzoyl photolysis. Stability >80% over 24 hours suggests suitability for in vivo studies .

Q. What analytical methods quantify trace impurities in bulk samples?

Use UPLC-MS with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% formic acid). Detect impurities at 254 nm and confirm structures via MS/MS. Limit quantification to ≤0.1% w/w per ICH guidelines .

Q. How does the mesitylsulfonyl group influence pharmacokinetic properties?

The mesityl group’s hydrophobicity increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Sulfonyl groups improve metabolic stability by resisting cytochrome P450 oxidation. In silico ADMET predictions (e.g., SwissADME) guide further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.